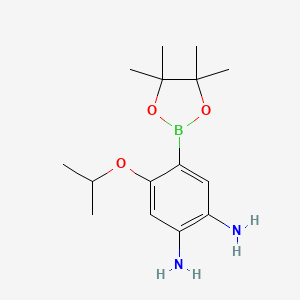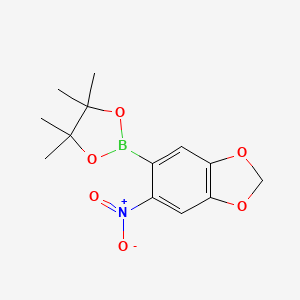
4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. This compound features a benzodioxole ring substituted with a nitro group, which can influence its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with the corresponding benzodioxole derivative. Common reagents include boronic acids, boronate esters, and catalysts such as palladium or nickel complexes. Reaction conditions often involve solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating or microwave irradiation to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds generally scale up the laboratory procedures, ensuring that the reactions are safe, cost-effective, and environmentally friendly. This might involve continuous flow reactors, optimized catalyst systems, and solvent recycling processes.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2), nitrating agents like nitric acid (HNO3).
Major Products
Reduction: Formation of 4,4,5,5-Tetramethyl-2-(6-amino-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane.
Substitution: Formation of halogenated or nitrated derivatives of the benzodioxole ring.
科学研究应用
Chemistry
Suzuki-Miyaura Cross-Coupling: Used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Boronic esters can act as catalysts in various organic transformations.
Biology and Medicine
Drug Development: Potential use in the synthesis of biologically active molecules.
Bioconjugation: Boronic esters can form reversible covalent bonds with diols, useful in the development of sensors and drug delivery systems.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-nitro-2H-1,3-benzodioxol-5-YL)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which can then undergo various transformations. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the nitro and benzodioxole groups.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO6/c1-12(2)13(3,4)21-14(20-12)8-5-10-11(19-7-18-10)6-9(8)15(16)17/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBTYYPARGXIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
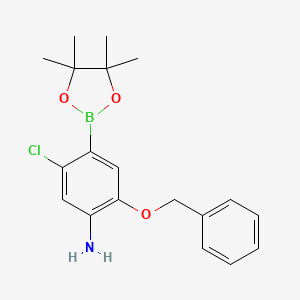
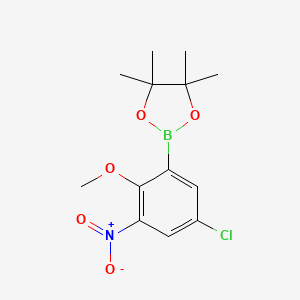
![Methyl 2-cyano-2-[2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B7957628.png)
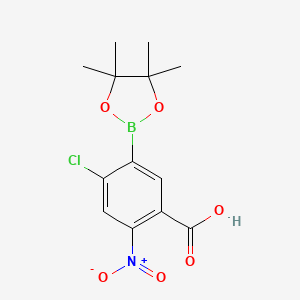
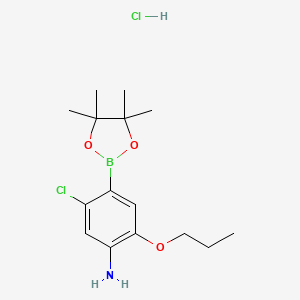
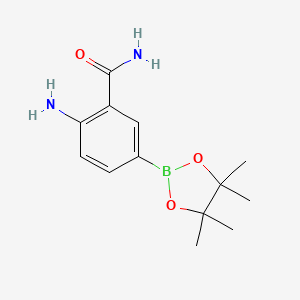
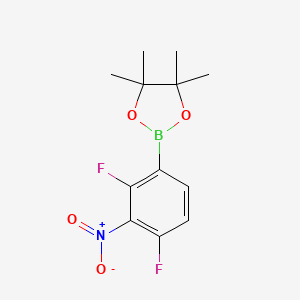
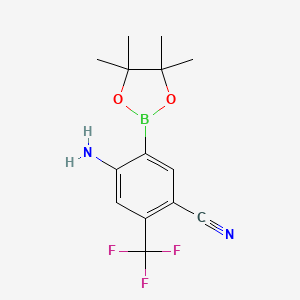
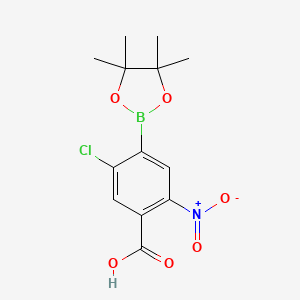
![N-[5-Fluoro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B7957678.png)
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7957682.png)
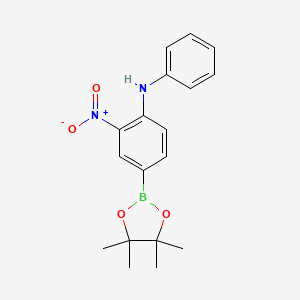
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy]aniline hydrochloride](/img/structure/B7957696.png)
